Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-
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Overview
Description
®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is a compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with a pyrrolidin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow system involves passing the reactants through a packed column containing a catalyst, allowing for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of key biomolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with significant biological activities.
N-(Pyridin-2-yl)amides: Compounds with varied medicinal applications.
Uniqueness: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a butanamide backbone, and a pyrrolidin-2-ylmethyl substituent makes it a versatile compound for various applications.
Properties
CAS No. |
828928-53-6 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-phenyl-N-[[(2R)-pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m1/s1 |
InChI Key |
SLTHGGAORXGGDY-CQSZACIVSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CNC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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